(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol
Description
Properties
IUPAC Name |
2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-4-6-5-11-8-3-9-2-1-7(6)8/h1-3,6,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVYMCHSGNVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=NC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Ring Closure
The most widely reported method involves cyclization of 2-(2,6-dichloro-3-pyridyl)ethanol derivatives under basic conditions. Sodium tert-butoxide in tetrahydrofuran (THF) at 60°C induces intramolecular ether formation, yielding the dihydrofuropyridine core.
Reaction Conditions
The chlorine substituent at position 7 directs regioselectivity during cyclization, with electron-withdrawing effects stabilizing the transition state. Post-reaction purification typically involves extraction with dichloromethane (DCM) and aqueous ammonium chloride, followed by silica gel chromatography.
Intramolecular Diels-Alder Reaction
Inverse Electron-Demand Cycloaddition
1,2,4-Triazines functionalized with alkynes undergo intramolecular Diels-Alder reactions under microwave irradiation to construct the furopyridine ring.
Optimized Protocol
-
Substrate : 3-Methylsulfanyl-1,2,4-triazine derivatives
-
Conditions :
Sulfone-Mediated Cyclization
Thermal Rearrangement of Sulfonyl Derivatives
3-Methylsulfonyl-2,5-dihydrofuran undergoes [4+2] cycloaddition with 4-methyloxazole at 130°C, followed by acid-catalyzed ring contraction.
Key Steps
-
Cycloaddition :
-
Ring Contraction :
Michael Addition-Cyclization Cascade
Organocatalytic Approach
2-Amino-4,5-dihydro-3-furancarbonitriles react with α,β-unsaturated carbonyl compounds via a Michael addition-intramolecular cyclization sequence.
Representative Procedure
| Component | Quantity |
|---|---|
| 2-Amino-4,5-dihydrofuran | 1.0 equiv |
| Methyl vinyl ketone | 1.2 equiv |
| Catalyst | L-Proline (20 mol%) |
| Solvent | CHCl₃ |
| Temperature | 25°C |
| Time | 48 h |
| Yield | 58% |
The hydroxymethyl group is introduced through subsequent borohydride reduction of ketone intermediates.
Functional Group Interconversion
Oxidation-Reduction Strategies
Existing dihydrofuropyridine derivatives undergo functional group transformations to install the hydroxymethyl moiety:
5.1.1 Ketone Reduction
5.1.2 Ester Hydrolysis
Industrial-Scale Production
Continuous Flow Synthesis
Recent advances employ microreactor technology for large-scale manufacturing:
Process Parameters
| Variable | Value |
|---|---|
| Reactor Type | Packed-bed |
| Catalyst | Amberlyst-15 |
| Residence Time | 8.5 min |
| Throughput | 12 kg/day |
| Purity | >99.5% |
This method reduces side product formation compared to batch processes, with in-line IR monitoring enabling real-time optimization .
Chemical Reactions Analysis
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and functional similarities with other pyridine-based methanol derivatives and fused heterocycles. Below is a detailed comparison:
Structural and Functional Analogues
Physicochemical and Reactivity Comparison
- Solubility: The hydroxymethyl group improves aqueous solubility compared to non-polar analogs like 2-trifluoromethylpyrimidine derivatives (). However, it is less soluble than carboxylic acid analogs (e.g., 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride) due to reduced ionization .
- Synthetic Flexibility: Halogenated analogs (e.g., 2-chloro-5-fluoropyridin-3-yl methanol) allow further functionalization via cross-coupling reactions, whereas the fused dihydrofuropyridine system may limit such modifications .
Biological Activity
(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fused furan and pyridine ring system with a methanol functional group. This unique structure suggests potential interactions with various biological targets, making it an interesting candidate for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although specific data on its efficacy against various pathogens is limited.
Anticancer Activity
The compound has been studied for its anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of cellular signaling pathways related to cell survival and proliferation. However, comprehensive studies detailing its IC50 values and specific cancer types affected are still needed .
The biological activity of this compound is believed to involve interactions with specific enzymes or receptors. The presence of the methanol group may enhance its ability to form hydrogen bonds with target proteins, potentially influencing their activity. Further research is necessary to elucidate the exact molecular targets and pathways involved in its action.
Comparative Analysis
To better understand the potential of this compound, it can be compared with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2,3-Dihydrofuro[2,3-c]pyridine | Lacks methanol group | Limited data on biological activity |
| 7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol | Contains chlorine | Exhibits enhanced antimicrobial properties |
This table highlights that modifications to the core structure can significantly affect biological activity.
Case Studies and Research Findings
- Anticancer Activity Study : A study evaluated various furan-pyridine derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth in multiple cancer cell lines at concentrations ranging from 20 µg/mL to 40 µg/mL. The most potent analogs demonstrated over 99% inhibition against specific cell lines after 48 hours of treatment .
- Mechanistic Insights : Molecular docking studies have suggested that the binding mode of furan-pyridine derivatives involves critical interactions with key enzymes such as METAP2 and EGFR. This insight could guide future modifications to enhance potency and selectivity against cancer cells .
Future Directions
Given the preliminary findings regarding the biological activity of this compound, further research is warranted. Potential areas for future investigation include:
- In vivo studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structural modifications : To optimize activity through chemical derivatization.
- Mechanistic studies : To clarify the pathways involved in its biological effects.
Q & A
Q. Can computational models predict the compound’s metabolic stability in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
